FliS protein - 147757-15-1

FliS protein

Catalog Number: EVT-1516675
CAS Number: 147757-15-1
Molecular Formula: C9H12N3Na3O10P2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FliS is predominantly found in various flagellated bacteria, including Salmonella and Escherichia coli. Its expression is tightly regulated and is influenced by environmental conditions that affect bacterial motility.

Classification

FliS belongs to a class of proteins involved in the assembly and regulation of bacterial flagella. It is classified under the category of chaperone proteins due to its role in assisting the proper folding and transport of flagellin.

Synthesis Analysis

Methods

FliS can be synthesized through various methods, including recombinant DNA technology. In laboratory settings, Escherichia coli is commonly used as a host for expressing FliS. The gene encoding FliS is cloned into an expression vector, followed by transformation into competent E. coli cells.

Technical Details

  1. Gene Cloning: The fliS gene is amplified using polymerase chain reaction (PCR) and cloned into plasmids suitable for bacterial expression.
  2. Protein Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in E. coli cultures.
  3. Purification: The expressed FliS protein can be purified using affinity chromatography techniques, often employing tags such as histidine for ease of isolation.
Molecular Structure Analysis

Structure

FliS has been characterized structurally through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It typically forms a heterotrimeric complex with flagellin and FliW.

Data

The high-resolution structure reveals that FliS interacts with both the N- and C-termini of flagellin, facilitating its transport to the secretion system. The specific binding interfaces are critical for its function.

Chemical Reactions Analysis

Reactions

FliS participates in several biochemical reactions related to protein synthesis and secretion:

  • Binding Reaction: FliS binds to nascent flagellin molecules to prevent premature folding or aggregation.
  • Complex Formation: It forms a stable complex with FliW and flagellin, which is essential for subsequent interaction with the type III secretion system.

Technical Details

The interaction dynamics can be studied using techniques such as surface plasmon resonance or co-immunoprecipitation assays to quantify binding affinities and reaction kinetics.

Mechanism of Action

Process

FliS acts primarily as a chaperone that ensures the proper folding and delivery of flagellin to the type III secretion system. Upon binding to flagellin, it stabilizes the protein until it is ready for export.

Data

Research indicates that once FliS delivers flagellin to the secretion apparatus, it can be recycled for further rounds of regulation and transport, showcasing its role in maintaining efficient motility processes in bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of FliS varies slightly depending on its source but generally falls within the range typical for small proteins (~15 kDa).
  • Solubility: FliS is soluble in aqueous buffers commonly used in biochemical assays.

Chemical Properties

  • Stability: FliS exhibits stability under physiological conditions but may denature under extreme pH or temperature variations.
  • Binding Affinity: High-affinity interactions with flagellin are crucial for its function, characterized by specific binding constants determined through biophysical studies.
Applications

Scientific Uses

FliS protein has significant applications in microbiological research, particularly in studies related to bacterial motility and pathogenesis. Understanding its function can lead to insights into bacterial behavior and potential therapeutic targets against pathogenic bacteria that rely on motility for infection processes. Additionally, FliS can be utilized in synthetic biology applications where engineered motility systems are desired.

Introduction to FliS Protein in Bacterial Flagellar Systems

Biological Significance of FliS in Flagellar Assembly and Motility

FliS is a cytoplasmic chaperone critical for flagellar filament assembly, functioning as a dedicated binding partner for flagellin (FliC)—the primary structural component of the flagellar filament. Its primary role is to prevent intracellular polymerization or aggregation of nascent flagellin monomers, which lack autonomous folding autonomy [1] [4]. In Bacillus subtilis, FliS binds flagellin via three distinct contact interfaces: (1) a hydrophobic groove accommodating the C-terminal D0 domain, (2) electrostatic interactions with the D1 core domain, and (3) dynamic N-terminal helices facilitating conformational adjustments (Table 1) [1] [8]. This binding maintains flagellin in an export-competent, monomeric state.

Beyond stabilization, FliS targets flagellin to the flagellar type III secretion system (fT3SS). Structural studies reveal that the FliS-flagellin complex docks onto the cytoplasmic domain of FlhA (FlhA~C~), the export gate protein, via the N-terminal helix of FliS [1] [4] [9]. Mutations disrupting this interaction—such as FliS(Y10S) in Salmonella—severely impair flagellin secretion and filament elongation [4] [10]. In B. subtilis, ΔfliS mutants exhibit truncated filaments and motility defects partially rescued only upon artificial elevation of cytoplasmic flagellin levels, underscoring FliS’s non-redundant role in secretion efficiency [2].

Table 1: FliS-Flagellin Binding Interfaces Across Bacterial Species

SpeciesFlagellin Domain TargetedInteraction TypeFunctional Consequence
B. subtilisC-terminal D0 (Contact 1)Hydrophobic, extensive interface (1600 Ų)Prevents polymerization & degradation
B. subtilisD1 core (Contact 2)ElectrostaticStabilizes export-competent conformation
H. pyloriC-terminal D0/D1Conserved groove bindingFacilitates interaction with HP1076 co-chaperone
Campylobacter jejuniC-terminal D0Specific for FlaA/FlaBEnables FliW competition for homeostasis

Evolutionary Context of FliS Across Bacterial Species

FliS is widely conserved in flagellated bacteria, but its functional associations and structural nuances reflect lineage-specific adaptations. In Gram-positive B. subtilis, FliS operates within a tripartite regulatory complex alongside FliW and flagellin. FliW binds the N-terminus of flagellin, opposing FliS’s C-terminal binding, forming a heterotrimer that couples flagellin secretion to translational regulation via CsrA [1] [3]. This complex directly interacts with FlhA~C~, suggesting synchronized chaperone release upon export [1].

In epsilonproteobacteria like Helicobacter pylori, FliS engages an additional co-chaperone, HP1076, forming a ternary complex with flagellin’s C-terminal domain. Structural analyses show HP1076 mimics the D1 domain of flagellin, competing for the same FliS binding interface [9]. However, unlike FliW, HP1076 is not essential for motility, suggesting auxiliary roles in filament assembly efficiency. Campylobacter jejuni FliS exhibits distinct substrate specificity, binding all three flagellins (FlaA, FlaB, FlaC), while FliW interacts only with FlaA/FlaB [3]. This divergence optimizes flagellin processing in species with multiple flagellin types.

Degenerative evolution is observed in Actinobacteria, where only 13% of species retain flagellar genes. Flagellated members (e.g., Actinoplanes missouriensis) inhabit aquatic niches, while non-flagellated lineages (Corynebacteriales) transitioned to host-associated or terrestrial environments, accompanied by loss of FliS and associated regulators [7].

Table 2: Evolutionary Adaptations of FliS in Selected Bacterial Lineages

LineageUnique PartnersFlagellin SpecificityFunctional Outcome
Bacillales (e.g., B. subtilis)FliWSingle flagellin (Hag)Couples export to CsrA-mediated translation control
Epsilonproteobacteria (e.g., H. pylori)HP1076FlaA & FlaBEnhances folding efficiency; not essential
Campylobacterales (e.g., C. jejuni)FliWFlaA, FlaB, FlaCProcesses structural vs. secretory flagellins
Aquatic ActinobacteriaNone (minimal rod)Single flagellinSupports zoospore motility in basal clades

Research Gaps and Emerging Questions in FliS Biology

Despite mechanistic advances, critical questions persist:

  • Secretion-Translation Coupling: How FliS-FliW heterotrimer dissociation at FlhA~C~ triggers FliW recycling to antagonize CsrA remains unresolved. Real-time imaging of this complex during export is needed [1] [2].
  • Unfoldase Function: FliS facilitates flagellin unfolding by the fT3SS, but the dynamic interplay between FliS, PMF-driven export gates (FlhA), and cytoplasmic ATPases (FliH/I/J) is poorly defined. Salmonella studies suggest FliS-assisted unfolding becomes critical only after cytoplasmic flagellin pools peak [4] [10].
  • Filament Assembly Efficiency: ΔfliS mutants leak flagellin into the periplasm due to failed targeting. Quantitative models explaining how FliS ensures >20,000 subunit incorporations without kinetic bottlenecks are lacking [4] [6].
  • Pathogen-Specific Adaptations: In C. jejuni, FliS preferentially binds glycosylated flagellins, yet the structural basis and role in immune evasion are unexplored [3]. Similarly, whether HP1076 in H. pylori modulates TLR5 evasion requires investigation [9].

Properties

CAS Number

147757-15-1

Product Name

FliS protein

Molecular Formula

C9H12N3Na3O10P2

Synonyms

FliS protein

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